2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide
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Overview
Description
2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl group attached to a morpholine ring, which is further connected to an oxoethyl group and capped with a dimethylpropanamide moiety. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the formation of the phenylmorpholine core. This can be achieved through the reaction of phenol with morpholine under acidic conditions to form 2-phenylmorpholine
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.
Reduction: : Reduction reactions can be used to modify the oxo group.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide can be utilized to study molecular interactions and pathways. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine
In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and morpholine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide
2,2-Dimethyl-N-[2-oxo-2-(2-phenylpiperidin-4-yl)ethyl]propanamide
2,2-Dimethyl-N-[2-oxo-2-(2-phenylpyrrolidin-4-yl)ethyl]propanamide
Uniqueness
This compound stands out due to its specific morpholine ring, which imparts unique chemical and biological properties compared to its analogs with piperidine or pyrrolidine rings. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-11-15(20)19-9-10-22-14(12-19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKBCVYZYAKZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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